4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked via a methoxy bridge to a fluoropyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more stable and readily available boronic acid derivatives and halogenated pyrimidines, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted pyrimidines
Scientific Research Applications
4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-6-{[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- 4-cyclopropyl-6-{[1-(3-bromopyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- 4-cyclopropyl-6-{[1-(3-iodopyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Uniqueness
The uniqueness of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in the presence of the fluorine atom in the pyridine ring, which can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its halogenated analogs. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-10-21-6-3-15(16)19(25)24-7-4-13(5-8-24)11-26-18-9-17(14-1-2-14)22-12-23-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSPSHWBYQPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.